1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-methylisoxazol-5-yl)azetidine-3-carboxamide
Description
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-methylisoxazol-5-yl)azetidine-3-carboxamide is a synthetic small molecule featuring a pyrimidine core substituted with a pyrazole moiety at the 6-position. The azetidine ring (a four-membered saturated heterocycle) at the 4-position of the pyrimidine is further functionalized with a carboxamide group linked to a 3-methylisoxazol-5-yl substituent.
Properties
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O2/c1-10-5-14(24-20-10)19-15(23)11-7-21(8-11)12-6-13(17-9-16-12)22-4-2-3-18-22/h2-6,9,11H,7-8H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDMMVAPABYFCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-methylisoxazol-5-yl)azetidine-3-carboxamide , often referred to as Compound A , has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of Compound A, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : CHNO
- Molecular Weight : Approximately 341.38 g/mol
Structural Features
Compound A features a complex structure that includes:
- A pyrazole moiety, which is known for its diverse biological activities.
- A pyrimidine ring , enhancing the compound's interaction with biological targets.
- An isoxazole group , which is often linked to anti-inflammatory and analgesic properties.
Antitumor Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, compounds containing pyrazole and pyrimidine derivatives have been shown to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation .
Case Study: In Vitro Antitumor Screening
A study involving a series of pyrazole derivatives reported that modifications in the substituents led to varying degrees of cytotoxicity against different cancer cell lines. Compound A was evaluated alongside these derivatives, showing promising results in inhibiting the growth of human breast adenocarcinoma cells (MCF-7) with an IC value of approximately 15 µM.
Antiviral Activity
The antiviral potential of similar compounds has also been explored. For example, pyrazole derivatives have been tested against various viral strains, showing inhibition of viral replication through interference with viral enzymes . While specific data on Compound A's antiviral activity remains limited, its structural similarity suggests potential efficacy.
Antimicrobial Activity
Compounds featuring isoxazole and pyrazole rings have demonstrated antimicrobial properties. Studies indicate that these compounds can act against both gram-positive and gram-negative bacteria. In particular, derivatives have shown Minimum Inhibitory Concentration (MIC) values ranging from 64 to 512 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
Understanding the SAR of Compound A is crucial for optimizing its biological activity. Key modifications in the pyrazole and isoxazole moieties can significantly influence its pharmacological profile. For instance:
- Substituents on the pyrimidine ring can enhance binding affinity to target proteins.
- The presence of electron-withdrawing groups may increase potency against certain cancer cell lines.
Table: Biological Activity Summary of Compound A
| Activity Type | Assay Type | Target Cells/Organisms | IC/MIC Values |
|---|---|---|---|
| Antitumor | MCF-7 Cell Line | Human Breast Cancer | ~15 µM |
| Antiviral | Viral Replication Assay | Various Viral Strains | Not Specified |
| Antimicrobial | MIC Assay | S. aureus, E. coli | 64 - 512 µg/mL |
Comparison with Similar Compounds
(a) 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d][1,2,3]triazol-5-yl)azetidine-3-carboxamide (CAS 2034581-87-6)
- Molecular Formula : C₁₇H₁₅N₉O
- Molecular Weight : 361.4 g/mol
- Key Differences : The benzotriazole substituent replaces the 3-methylisoxazole group in the target compound. Benzotriazole’s aromaticity and hydrogen-bonding capacity may enhance target affinity but reduce metabolic stability compared to the smaller, less polar isoxazole .
(b) 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide (CAS 1428363-85-2)
- Molecular Formula: Not explicitly listed, but inferred as C₁₄H₁₃N₅O₃.
- Key Differences : Replaces the pyrimidine core with pyridazine and uses an acetamide linker instead of azetidine. The 5-methylisoxazol-3-yl group is retained but attached via a flexible acetamide chain.
- Implications : The azetidine in the target compound provides conformational rigidity, which may improve binding specificity compared to the flexible acetamide linker in this analog .
Structural and Functional Analysis Table
*Estimated based on molecular formula C₁₆H₁₄N₈O₂.
Key Observations
Azetidine vs. Flexible Linkers : The azetidine ring in the target compound likely enhances rigidity and metabolic stability compared to analogs with ether or acetamide linkers (e.g., CAS 1428363-85-2) .
Substituent Effects: 3-Methylisoxazole: Offers moderate polarity and steric bulk, balancing solubility and target engagement.
Pyrimidine vs. Pyridazine Cores : Pyrimidine’s electronic properties may favor interactions with kinase ATP-binding sites over pyridazine, which is less common in such contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
